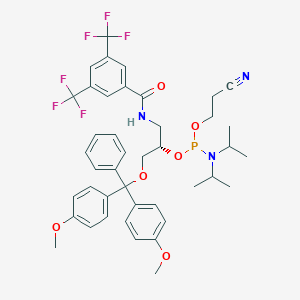
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple aromatic rings, trifluoromethyl groups, and a phosphoramidite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include trifluoromethylbenzoyl chloride, methoxyphenylboronic acid, and diisopropylamine. The reactions are often carried out under inert conditions, such as in a nitrogen atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
(S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-dimethylbenzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite
- (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-dichlorobenzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite
Uniqueness
The presence of trifluoromethyl groups in (S)-1-(Bis(4-methoxyphenyl)(phenyl)methoxy)-3-(3,5-bis(trifluoromethyl)benzamido)propan-2-yl (2-cyanoethyl) diisopropylphosphoramidite distinguishes it from similar compounds. These groups enhance the compound’s stability and lipophilicity, making it more effective in certain applications. Additionally, the specific arrangement of functional groups in this compound provides unique reactivity patterns, allowing for selective transformations in synthetic chemistry.
Properties
Molecular Formula |
C42H46F6N3O6P |
|---|---|
Molecular Weight |
833.8 g/mol |
IUPAC Name |
N-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C42H46F6N3O6P/c1-28(2)51(29(3)4)58(56-22-10-21-49)57-38(26-50-39(52)30-23-34(41(43,44)45)25-35(24-30)42(46,47)48)27-55-40(31-11-8-7-9-12-31,32-13-17-36(53-5)18-14-32)33-15-19-37(54-6)20-16-33/h7-9,11-20,23-25,28-29,38H,10,22,26-27H2,1-6H3,(H,50,52)/t38-,58?/m0/s1 |
InChI Key |
FGNSEJDXUUVYCQ-TZWKZILRSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H](CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(CNC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


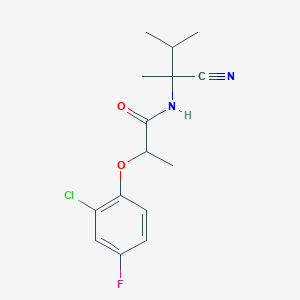

![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)
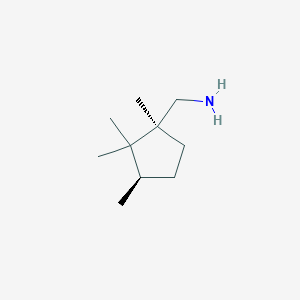
![ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
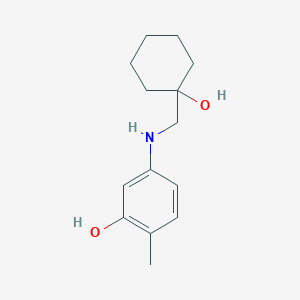
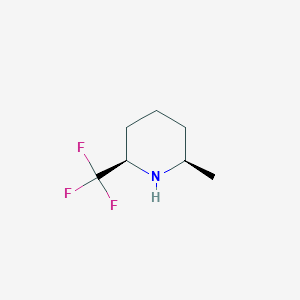
![N-[2-(4-methoxyphenoxy)ethyl]-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360108.png)
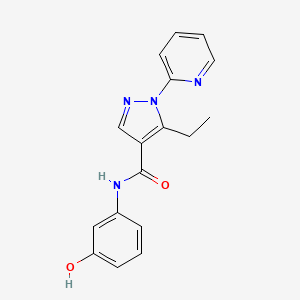
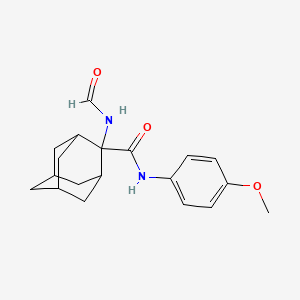
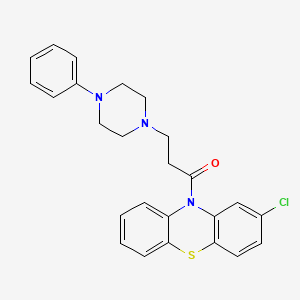
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B13360126.png)
![1-[(2-Bromo-4,5-dichlorophenyl)sulfonyl]-2-methylpiperidine](/img/structure/B13360131.png)
![(E)-3-(6-Iodo-[1,2,4]triazolo[1,5-a]pyridin-5-yl)acrylonitrile](/img/structure/B13360137.png)
